N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline

Overview

Description

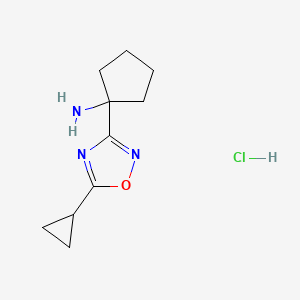

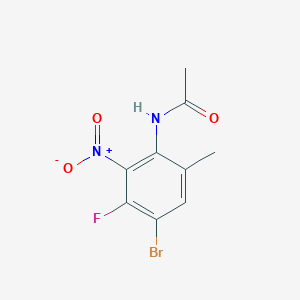

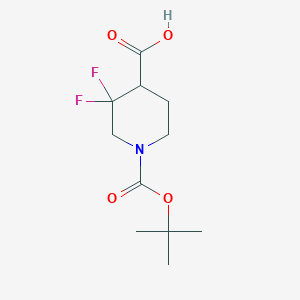

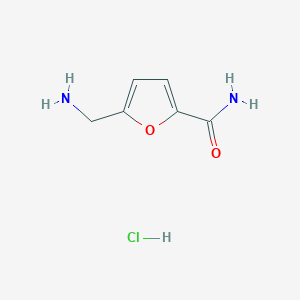

“N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline” is a chemical compound with the CAS Number: 1820604-24-7. Its molecular weight is 291.08 . The IUPAC name for this compound is N-(4-bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrFN2O3/c1-4-3-6(10)7(11)9(13(15)16)8(4)12-5(2)14/h3H,1-2H3,(H,12,14) .Scientific Research Applications

Synthesis and Applications in Dye and Pharmaceutical Industries

- The synthesis and characterization of similar nitroaniline derivatives have been studied for their potential applications in the dye and pharmaceutical industries. For instance, 4-Fluoro-3-nitroaniline and its derivatives are significant as novel dye intermediates, with the possibility of extending their use to pharmaceuticals and insecticides (M. Bil, 2007).

Chemical Synthesis Techniques

- Research on the synthesis technique of 2-methyl-6-nitroaniline demonstrates the methodological advancements in controlling reaction temperatures and improving yields, which could be relevant for synthesizing complex molecules like N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline (Sun Cheng-hui, 2009).

Reactivity and Formation Studies

- Studies on the formation of halo-nitrocyclohexadienones from halophenols and halophenyl acetates shed light on the reactivity of halogenated nitro compounds, which could provide insight into the chemical behavior of this compound under various conditions (R. Clewley et al., 1989).

Electrophilic Substitution Reactions

- The electrophilic substitution reactions of benzodioxanes, which involve bromination, nitration, and acetylation, provide insights into the influence of substituents on chemical reactivity. Such knowledge is crucial for understanding the chemical properties and potential applications of this compound (V. K. Daukshas et al., 1978).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

Mechanism of Action

Mode of Action

The mode of action of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is currently unknown due to the lack of specific information available . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Biochemical Analysis

Biochemical Properties

N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in acetylation and nitro reduction processes. The compound’s bromine and fluorine substituents contribute to its reactivity and binding affinity with specific proteins and enzymes . These interactions can lead to modifications in enzyme activity and protein function, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular function highlight the potential of this compound in studying cellular mechanisms and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including acetylation and nitro reduction. The compound interacts with enzymes such as acetyltransferases and nitroreductases, which facilitate its metabolism and conversion into active metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . This distribution pattern is crucial for its activity and function, as it determines the compound’s accessibility to target biomolecules and its overall efficacy in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and its role in modulating cellular processes.

Properties

IUPAC Name |

N-(4-bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O3/c1-4-3-6(10)7(11)9(13(15)16)8(4)12-5(2)14/h3H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANJTJSLQNXMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)C)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)

![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)

![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)